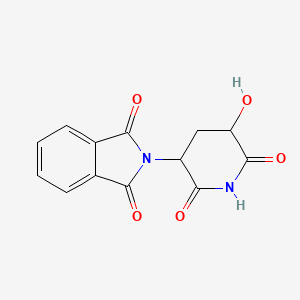

cis,trans-5'-Hydroxythalidomide

Vue d'ensemble

Description

Cis,trans-5'-Hydroxythalidomide (HTH) is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of thalidomide, a drug used to treat morning sickness in pregnant women in the 1950s and 1960s. HTH has been extensively studied due to its potential to be used as an anti-inflammatory, immunomodulatory, and anti-angiogenic agent. Its unique structure and properties have made it a promising molecule for use in various scientific and medical applications.

Applications De Recherche Scientifique

Teratogenicity Studies

5’-Hydroxy Thalidomide: has been studied for its teratogenic effects, which are the ability to cause developmental malformations. Research has shown that this compound and its parent, thalidomide, induce teratogenicity through the degradation of the cereblon neosubstrate PLZF . This application is crucial for understanding the molecular mechanisms behind drug-induced birth defects and for developing safer pharmaceuticals.

Immunomodulatory Effects

The compound exhibits unique immunomodulating actions, which have renewed interest in its clinical use . It’s being explored for its potential to modulate immune responses, which could be beneficial in treating autoimmune diseases and in organ transplantation scenarios.

Protein Degradation Pathways

5’-Hydroxy Thalidomide is involved in protein degradation via the ubiquitin ligase pathway . This application is significant for the study of protein homeostasis and the development of new therapies targeting protein degradation mechanisms in various diseases.

Pharmacological Action of IMiDs

The structural bases of IMiD (Immunomodulatory Drugs) selectivity that emerges by 5’-Hydroxy Thalidomide are being studied to deepen our understanding of the pharmaceutical action of IMiDs . This research could lead to the development of more selective and effective therapeutic agents.

Metabolic Pathway Analysis

Studies have been conducted to develop assays for the metabolites of thalidomide, including 5’-Hydroxy Thalidomide, to investigate their formation in-vitro and in-vivo in humans . This application is important for drug metabolism research and for optimizing drug dosing and safety.

Neo-substrate Specificity in Drug Development

Research into how 5’-Hydroxy Thalidomide affects the substrate specificity of cereblon, a component of the E3 ubiquitin ligase complex, is ongoing . Insights from this application could inform the design of new drugs with targeted neo-substrate specificity, improving therapeutic outcomes.

Mécanisme D'action

Propriétés

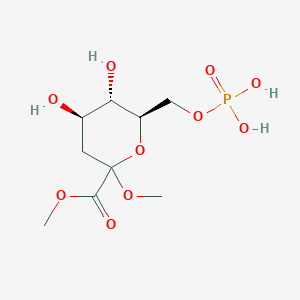

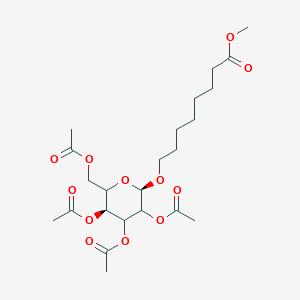

IUPAC Name |

2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTOWVWIVBSOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432240 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | cis,trans-5'-Hydroxythalidomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

cis,trans-5'-Hydroxythalidomide | |

CAS RN |

222991-42-6 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How is 5'-hydroxy thalidomide formed in the body?

A: 5'-hydroxy thalidomide is a metabolite generated from the metabolism of thalidomide. While the exact metabolic pathway isn't fully elucidated in the provided research, one study identified 5'-hydroxy thalidomide in the plasma of all eight healthy volunteers after oral administration of thalidomide. [] This suggests it is a common metabolite in humans.

Q2: What analytical methods are used to detect and quantify 5'-hydroxy thalidomide?

A: Researchers employed a sensitive and validated LC-MS/MS method to measure 5'-hydroxy thalidomide concentrations in human plasma. [] This method involved liquid-liquid extraction of the analyte from plasma samples, separation using high-performance liquid chromatography (HPLC), and detection with a triple quadrupole mass spectrometer. This approach allowed accurate quantification of 5'-hydroxy thalidomide within a specific concentration range. []

Q3: Is there a difference in the metabolism of the two enantiomers of thalidomide to 5'-hydroxy thalidomide?

A: While the provided research doesn't directly compare the formation of 5'-hydroxy thalidomide from both thalidomide enantiomers, one study indicates that 5'-hydroxy thalidomide was not detected after incubation of thalidomide with human liver S9 homogenate. [] This suggests that other metabolic pathways, potentially involving different enzymes, may be responsible for its formation in vivo. Further research is needed to fully characterize the stereoselectivity of this metabolic pathway.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)